Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate
Description
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate is a chemical compound with the molecular formula C13H9ClO4 and a molecular weight of 264.66 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a furan ring attached to a benzoate ester. It is used in various scientific research fields due to its unique chemical structure and properties .
Properties
IUPAC Name |
methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c1-17-13(16)10-6-8(2-4-11(10)14)12-5-3-9(7-15)18-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYYEBWIDSXITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. These processes often include custom synthesis and procurement of raw materials to meet specific requirements .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-(5-carboxyfuran-2-yl)benzoate.
Reduction: Formation of 2-chloro-5-(5-hydroxymethylfuran-2-yl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry. The presence of both chloro and formyl groups enables nucleophilic substitution and electrophilic addition reactions, facilitating the formation of more complex structures.
Table 1: Chemical Transformations Involving this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Substituted benzoates |
| Electrophilic Addition | Acidic conditions | Functionalized derivatives |
| Esterification | Alcoholic medium | Esters with varied functionalities |
Biological Applications
Potential Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives from this compound and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as lead compounds for cancer treatment .
Pharmaceutical Development
Drug Design and Development
The structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets can be harnessed for creating new therapeutic agents.
Table 2: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Methyl 2-formyl benzoate | Antifungal | |
| Methyl 4-halo benzoates | Anticancer | |
| Methyl sulfamoyl benzoates | Antiviral |
Material Science
Use in Polymer Chemistry
This compound has potential applications in the development of new materials, particularly in polymer chemistry. Its reactive functional groups can be utilized to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study: Polymer Synthesis
A recent study investigated the incorporation of this compound into polymer matrices. The results indicated that the modified polymers exhibited improved thermal properties and mechanical performance compared to unmodified counterparts, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(5-formyl-2-furyl)benzoate
- Methyl 2-chloro-5-(5-hydroxymethylfuran-2-yl)benzoate
- Methyl 2-chloro-5-(5-carboxyfuran-2-yl)benzoate
Uniqueness
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate is unique due to the presence of both a formyl group and a furan ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzoate moiety with a furan ring, which is known to enhance reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is CHClO. Its structural characteristics include:
- A chlorine substituent that may enhance biological activity.
- A formyl group on the furan ring, which can participate in various chemical reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- In vitro studies have shown that modifications of the furan ring can lead to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- A study focusing on related benzoate derivatives demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies:
- Cell culture experiments indicated that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .
- The mechanism involves the suppression of NF-kB activation, which plays a crucial role in inflammatory responses.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties:
- A study reported that derivatives containing the furan moiety showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
- The compound's mechanism of action appears to involve apoptosis induction through caspase activation, leading to programmed cell death in malignant cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in IL-6 levels by approximately 50%, indicating its effectiveness in modulating inflammatory responses.
The biological activity of this compound can be attributed to its chemical structure:
- Electrophilic Character : The formyl group acts as an electrophile, facilitating nucleophilic attacks from biological targets.
- Aromatic Interactions : The furan ring can engage in π-stacking interactions with aromatic amino acids in proteins, potentially influencing enzyme activity.
- Hydrophobic Interactions : The benzoate moiety enhances lipophilicity, improving membrane permeability and bioavailability.
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., formyl proton at δ 9.63 ppm, furan resonances at δ 7.45–7.67 ppm) .
- Mass spectrometry : ESI-MS ([M−H]⁻ at m/z 249.0) verifies molecular weight .
- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95%) .
How can spectral contradictions (e.g., unexpected NOE correlations) be resolved during structural analysis?
Q. Advanced
- 2D NMR : HSQC and HMBC differentiate between regioisomers by correlating formyl (δ 9.63 ppm) with furan carbons .
- Computational modeling : DFT calculations predict chemical shifts (e.g., δ 178.64 ppm for COOH in DMSO) to validate experimental ¹³C NMR .
- X-ray crystallography : Resolve ambiguities in solid-state conformation, though crystallization may require derivatization (e.g., methyl ester formation) .
What are the primary research applications of this compound in drug discovery?
Basic
The compound serves as a key intermediate in synthesizing inhibitors for enzymes like cholinesterase or xeroderma pigmentosum group A (XPA). Its formyl group enables Schiff base formation with amino-containing pharmacophores, facilitating SAR studies .
How can bioactivity assays be designed to evaluate its enzyme inhibitory potential?
Q. Advanced
- Kinetic assays : Monitor acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm) with varying inhibitor concentrations .
- Molecular docking : Use AutoDock Vina to predict binding modes with XPA’s DNA-binding domain, guided by the furan’s π-stacking propensity .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., human CYP3A4) to prioritize derivatives .
What stability considerations are critical for handling and storing this compound?
Q. Basic
- Light sensitivity : Store in amber vials at –20°C to prevent formyl group oxidation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester .
- Short-term stability : Solutions in DMSO remain stable for 48 hours at 4°C .
How can computational methods predict reactivity for further functionalization?
Q. Advanced
- DFT calculations : Optimize transition states for nucleophilic attacks on the formyl group (e.g., Fukui indices identify electrophilic sites) .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to guide regioselective substitutions .
- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability to prioritize derivatives for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
